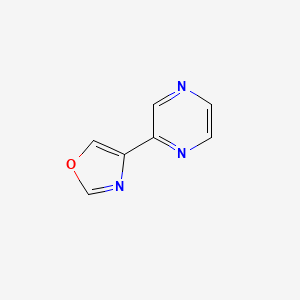

4-(Pyrazin-2-yl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrazin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with α-haloketones under basic conditions to form the oxazole ring. Another approach involves the use of β-hydroxy amides, which undergo cyclodehydration to form oxazolines, followed by oxidation to yield oxazoles .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of manganese dioxide as an oxidizing agent in a packed reactor is one such example .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pyrazin-2-yl)oxazole undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles and pyrazines, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(Pyrazin-2-yl)oxazole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit enhanced biological activity or novel chemical properties. For instance, it can be modified to create various substituted oxazoles and pyrazoles, which are important in drug discovery .

The compound has shown promising biological activities, particularly in the following areas:

2.1 Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant anticancer properties, particularly against various cancer cell lines. For example, studies have highlighted its potential as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer progression .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG-2 | 35.58 | Induces apoptosis |

| Compound B | MCF-7 | 5.55 | EGFR inhibition |

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Studies suggest that certain derivatives can disrupt bacterial cell membranes, leading to cell death .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | EC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound C | Xoo (Xanthomonas oryzae) | 7.40 | Strong |

| Compound D | Psa (Pseudomonas syringae) | 12.85 | Moderate |

Pharmaceutical Applications

Due to its biological activities, this compound and its derivatives are being explored as potential therapeutic agents for various diseases, including cancer and bacterial infections. Ongoing research aims to optimize their pharmacokinetic properties to enhance efficacy and reduce toxicity.

Case Study: Development of Anticancer Agents

A recent study synthesized a series of oxazole derivatives based on the structure of this compound, evaluating their cytotoxicity against different cancer cell lines. The findings indicated that modifications at specific positions significantly influenced their activity, demonstrating the importance of structure-activity relationships .

Material Science Applications

In addition to biological applications, this compound is being investigated for its potential use in developing new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in organic electronics and photonics.

Mecanismo De Acción

The mechanism of action of 4-(Pyrazin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

Pyrazine: A six-membered ring with two nitrogen atoms.

Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.

Uniqueness: 4-(Pyrazin-2-yl)oxazole is unique due to the combination of oxazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse functionalization and enhances its potential as a lead compound in drug discovery.

Actividad Biológica

4-(Pyrazin-2-yl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a combination of an oxazole ring and a pyrazine ring. The oxazole ring consists of five members, including one nitrogen and one oxygen atom, while the pyrazine ring is a six-membered structure containing two nitrogen atoms. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

| Property | Details |

|---|---|

| IUPAC Name | 4-pyrazin-2-yl-1,3-oxazole |

| Molecular Formula | C7H5N3O |

| Molecular Weight | 149.13 g/mol |

| InChI Key | URLSJXFRMGKQQZ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

- Cyclization of 2-Aminopyrazine with α-Haloketones : Under basic conditions, this method yields the oxazole ring.

- Cyclodehydration of β-Hydroxy Amides : This approach involves forming oxazolines followed by oxidation to produce oxazoles.

In industrial settings, continuous flow reactors are utilized to optimize synthesis, enhancing yield and purity through controlled reaction conditions.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives exhibited EC50 values as low as 5.44 μg/mL against Xanthomonas axonopodis .

- Anticancer Activity : Research indicates that this compound may act as a kinase inhibitor, blocking enzymes involved in cancer cell proliferation. This mechanism suggests potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

- Antibacterial Study : A recent study evaluated various derivatives of this compound for their antibacterial properties. Compounds demonstrated varying degrees of activity against Xoo and Psa, with specific derivatives showing EC50 values significantly lower than traditional antibiotics .

- Anticancer Evaluation : In vitro studies have reported that certain analogs of this compound inhibited the growth of cancer cell lines by targeting specific kinases involved in tumor progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes critical for disease progression.

- Receptor Modulation : It can also interact with receptors involved in inflammatory responses or cell signaling pathways related to cancer growth .

Comparison with Similar Compounds

The unique dual-ring structure of this compound distinguishes it from other compounds like simple oxazoles or pyrazines. This uniqueness enhances its potential for functionalization and application in drug development.

| Compound Type | Features |

|---|---|

| Oxazole | Five-membered ring with one nitrogen and one oxygen |

| Pyrazine | Six-membered ring with two nitrogen atoms |

| This compound | Combination of both rings providing diverse biological activities |

Propiedades

IUPAC Name |

4-pyrazin-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-9-6(3-8-1)7-4-11-5-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSJXFRMGKQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=COC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.